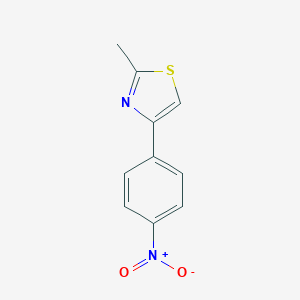

2-Methyl-4-(4-nitrophenyl)thiazole

Overview

Description

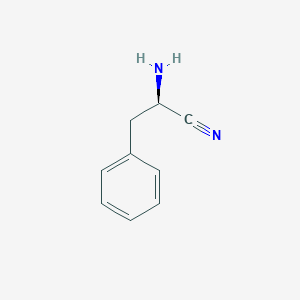

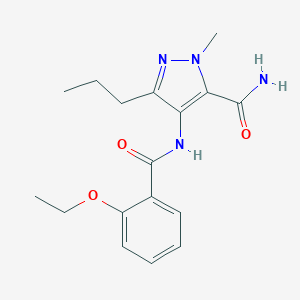

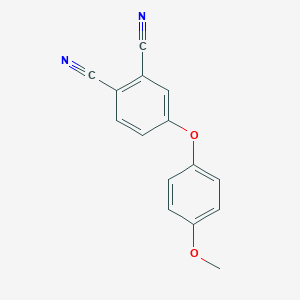

“2-Methyl-4-(4-nitrophenyl)thiazole” is a chemical compound with the molecular formula C10H8N2O2S . Thiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions such as reduction and nucleophilic substitution . The final structure of the compound is usually determined by 1H NMR spectrum . The yield and melting point of the synthesized compounds can vary .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, they can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 220.25 and a storage temperature of 2-8°C .Scientific Research Applications

Mass Spectrometry Applications

- Fragmentation Study : Electron impact fragmentation of 2-Methyl-4-(4-nitrophenyl)thiazole was studied, highlighting fragment ions from NO2 radical elimination and thiazole ring cleavage (Mattammal, Zenser, & Davis, 1982).

Synthesis and Biological Evaluation

Anticandidal and Anticancer Agents : Synthesis of new thiazolyl hydrazone derivatives, including compounds structurally similar to this compound, showed promising anticandidal and anticancer activities (Altıntop et al., 2014).

Synthesis Process Optimization : Optimum synthesis conditions for related thiazole compounds were studied, providing insights into reaction mechanisms (Zeng Zhen-fan, 2014).

Antiprotozoal Applications : Certain thiazoles showed activity against Trypanosoma species, leading to the development of potential antiprotozoal agents (Verge & Roffey, 1975).

Theoretical and Computational Studies

Inhibitor Calculation and Synthesis : Thiazole derivatives were synthesized and analyzed using computational methods to predict their corrosion inhibiting activities, highlighting the relationship between organic-based inhibitors and quantum chemical parameters (Koparir, 2022).

Antihypertensive α-Blocking Agents : The synthesis and evaluation of thiazole derivatives for potential antihypertensive properties were explored, emphasizing the role of structural variations in biological activity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).

Corrosion Inhibition Studies

- Mild Steel Protection : The application of a related thiazole compound as a corrosion inhibitor for mild steel was investigated, demonstrating its effectiveness in creating a barrier film on the steel surface (Yüce, Mert, Kardaş, & Yazıcı, 2014).

Other Relevant Applications

Optical Properties : Synthesis of 2,4-disubstituted thiazoles and their evaluation for antimicrobial, anti-inflammatory, and nonlinear optical properties were carried out, suggesting diverse applications of thiazole derivatives (Naveena et al., 2012).

Anti-Anoxic Activity : Novel 4-arylazole derivatives, including thiazoles, were synthesized and evaluated for their anti-anoxic activity, demonstrating potential applications in treating cerebral conditions (Ohkubo, Kuno, Sakai, & Takasugi, 1995).

Mechanism of Action

The mechanism of action of thiazole compounds can vary depending on their structure and the target enzyme. For instance, some thiazole compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .

Safety and Hazards

properties

IUPAC Name |

2-methyl-4-(4-nitrophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c1-7-11-10(6-15-7)8-2-4-9(5-3-8)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJAZKNRYIMHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186772 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33102-81-7 | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033102817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-(4-nitrophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the major fragmentation pathways observed for 2-Methyl-4-(4-nitrophenyl)thiazole under electron impact mass spectrometry?

A1: The research paper by [] highlights three prominent fragmentation pathways for this compound under electron impact conditions:

Q2: How was mass spectrometry used to identify the anaerobic microsomal nitroreduction product of this compound?

A2: The researchers utilized electron impact, chemical ionization, and high-resolution mass spectrometry to analyze the anaerobic microsomal metabolite of this compound []. By comparing the mass spectra of the metabolite with the parent compound and known fragmentation patterns, they definitively identified the metabolite as 2-Methyl-4-(4-aminophenyl)-thiazole. This finding indicates that the nitro group undergoes reduction in an anaerobic microsomal environment, likely a crucial metabolic transformation for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3,4'-Bipyridine]-5-carboxylic acid](/img/structure/B186158.png)

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)